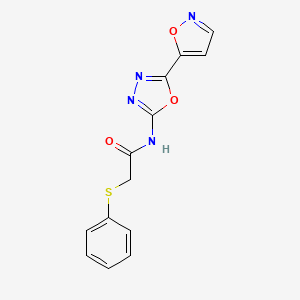

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-11(8-21-9-4-2-1-3-5-9)15-13-17-16-12(19-13)10-6-7-14-20-10/h1-7H,8H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQYVPGCDPWNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features:

- Isoxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Oxadiazole moiety : Another five-membered ring that enhances the compound's reactivity and biological properties.

- Phenylthio group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

The overall molecular formula is , with a molecular weight of approximately 278.34 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Formation of the isoxazole and oxadiazole rings through cyclization reactions.

- Coupling with a phenylthio acetamide to yield the final product.

Common reagents include hydrogen peroxide for oxidation processes and lithium aluminum hydride for reductions . Efficient synthetic routes are essential for large-scale production, focusing on maximizing yield while minimizing costs and toxicity .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains . The specific compound this compound has been evaluated for its antimicrobial properties, demonstrating promising results in inhibiting bacterial growth.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 5a | Excellent | 32 |

| 5d | Moderate | 64 |

| 5f | Good | 128 |

This table summarizes the minimum inhibitory concentration (MIC) values for similar compounds tested against various pathogens .

Anticancer Activity

The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors associated with cancer cell proliferation. For example, structure–activity relationship studies have indicated that modifications in the isoxazole and oxadiazole rings can enhance anticancer activity by inhibiting key enzymes involved in tumor growth .

Study on Antitubercular Activity

A related study investigated substituted isoxazole derivatives for their antitubercular properties. Compounds were designed to evade innate efflux mechanisms in Mycobacterium tuberculosis, showing significant inhibitory activity against both replicating and non-replicating strains . This highlights the potential of isoxazole-containing compounds in addressing drug-resistant infections.

Evaluation of Hsp70 Inhibitors

Another relevant study explored the biological evaluation of Hsp70 inhibitors, where similar heterocyclic compounds were found to modulate heat shock protein pathways critical in cancer biology. The findings suggest that this compound could also be a candidate for further investigation in cancer therapeutics .

Q & A

Q. What synthetic routes are commonly employed for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted oxadiazole-thiol intermediates and chloroacetamide derivatives. For example:

Oxadiazole-thiol synthesis : React hydrazine derivatives with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiol scaffolds .

Acetamide coupling : Reflux the oxadiazole-thiol with chloroacetyl chloride in triethylamine to form the acetamide bond .

Purification : Recrystallize the product using solvents like pet-ether or ethanol to isolate pure compounds .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-O-C in oxadiazole at ~1250 cm⁻¹) .

- ¹H-NMR : Confirm substituent positions via proton signals (e.g., NH at δ 8.5–10 ppm, aromatic protons at δ 6.5–8 ppm) .

- Mass Spectrometry (EIMS) : Validate molecular weight (e.g., m/z 378 for derivatives with methylphenyl groups) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol, pet-ether, or acetone based on solubility profiles .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .

- Catalyst Screening : Test bases like triethylamine or K₂CO₃ to improve reaction kinetics .

- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation .

Q. How do substitution patterns on the phenylthio moiety influence pharmacological activity?

- Methodological Answer :

- Bioisosteric Replacement : Compare methyl (8g), chloro (8t), and nitro (8v) substituents to assess electronic effects on enzyme inhibition .

- Structure-Activity Relationship (SAR) : Use IC₅₀ values from LOX (lipoxygenase) and BChE (butyrylcholinesterase) assays to link substituent hydrophobicity/electron-withdrawing properties to activity .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and molecular electrostatic potential (MESP) using B3LYP/6-31G* basis sets to predict reactive sites .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., LOX) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How can contradictory data in biological activity assays be systematically addressed?

- Methodological Answer :

- Assay Standardization : Control variables like enzyme source (e.g., recombinant vs. tissue-extracted LOX) and substrate concentration .

- Statistical Validation : Use ANOVA with post-hoc tests to compare IC₅₀ values across studies and identify outliers .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| IR | C=O (1660 cm⁻¹), C-O-C (1245 cm⁻¹) | |

| ¹H-NMR | NH (δ 9.2 ppm), aromatic H (δ 6.8–7.5 ppm) | |

| EIMS | m/z 378 (C₂₁H₂₀N₄O₂S) |

Q. Table 2: Biological Activity Optimization Strategies

| Strategy | Example Application | Outcome | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Replace 4-methylphenyl with 4-chlorophenyl | Increased LOX inhibition | |

| DFT-Guided Design | Optimize HOMO-LUMO gap for electron-deficient cores | Enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.